molecular formula C15H11Cl2N5O B2357576 1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea CAS No. 303148-31-4

1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea

Cat. No.: B2357576
CAS No.: 303148-31-4
M. Wt: 348.19
InChI Key: XNQREAWWYYRZHS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea is a synthetic organic compound that belongs to the class of hydrazinecarboxamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Chlorination: The quinoxaline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydrazinecarboxamide Formation: The chlorinated quinoxaline is reacted with hydrazinecarboxamide in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis can also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-quinoxalinyl-1-hydrazinecarboxamide: Lacks the additional chlorine atom on the quinoxaline ring.

    N-(4-bromophenyl)-2-(3-chloro-2-quinoxalinyl)-1-hydrazinecarboxamide: Contains a bromine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms may enhance its potency and selectivity in certain applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O/c16-9-5-7-10(8-6-9)18-15(23)22-21-14-13(17)19-11-3-1-2-4-12(11)20-14/h1-8H,(H,20,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQREAWWYYRZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NNC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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